N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-Ethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-methylphenyl group at the 1-position and a 4-ethylphenyl group at the N-position of the pyrimidine ring. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds known for their kinase inhibitory activity, making them candidates for therapeutic applications in oncology and inflammation. The ethyl and methyl substituents on the aryl groups likely influence solubility, metabolic stability, and target binding efficiency.
Properties
Molecular Formula |
C20H19N5 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H19N5/c1-3-15-7-9-16(10-8-15)24-19-18-12-23-25(20(18)22-13-21-19)17-6-4-5-14(2)11-17/h4-13H,3H2,1-2H3,(H,21,22,24) |
InChI Key |
YYDTUYLTYKJDPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Introduction of the 3-Methylphenyl Group at Position 1
The 3-methylphenyl moiety is introduced via Suzuki-Miyaura cross-coupling, leveraging palladium-based catalysts. A patented method for analogous pyrazolopyrimidines employs reduced graphene oxide-supported nickel-palladium nanoparticles (rGO-Ni@Pd) to enhance catalytic efficiency. This system facilitates coupling between halogenated pyrazolopyrimidine intermediates and 3-methylphenylboronic acid under mild conditions.
Optimized Parameters :
Amination at Position 4 with 4-Ethylphenylamine
Buchwald-Hartwig amination is employed to install the 4-ethylphenylamine group. This method utilizes palladium catalysts (e.g., Pd(OAc)₂) with bulky phosphine ligands (XPhos) to activate the C-4 position of the pyrazolopyrimidine core.
Reaction Setup :
-
Substrate : 4-Chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
-
Amine : 4-Ethylphenylamine
-
Catalyst System : Pd(OAc)₂ (2 mol%)/XPhos (4 mol%)
-
Base : Cs₂CO₃
-
Solvent : 1,4-Dioxane
-
Temperature : 100°C
Industrial-Scale Production Strategies
Large-scale synthesis prioritizes cost efficiency and minimal purification steps. Continuous flow reactors are utilized for cyclization steps, reducing reaction times from hours to minutes. A patent-pending protocol achieves 90% conversion by maintaining precise temperature control (±2°C) and using immobilized catalysts in fixed-bed reactors.
Key Industrial Parameters :
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 100 mL | 500 L |
| Cycle Time | 24 h | 2 h |
| Catalyst Loading | 5 mol% | 0.1 mol% |
| Purity Post-Processing | 95% | 99.5% |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Cyclization
During pyrazolopyrimidine formation, undesired byproducts arise from:
-
Incomplete Cyclization : Traces of hydrazone intermediates (detectable via HPLC at 254 nm).
-
Oxidative Byproducts : Over-oxidation of methyl groups to carboxylic acids under harsh conditions.
Mitigation Strategies :
Ligand Effects in Cross-Coupling
Bulky ligands (e.g., XPhos) suppress β-hydride elimination in Buchwald-Hartwig amination, improving selectivity for mono-amination products. Computational studies indicate that ligand steric bulk increases the energy barrier for dimerization by 12 kcal/mol.
Comparative Analysis of Synthetic Routes
The table below evaluates three methods for constructing the target compound:
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Classical Cyclization | Hydrazine + nitrile cyclization | 65 | 92 | Moderate |
| Suzuki-Coupling Route | Halogenation + Suzuki coupling | 82 | 96 | High |
| Flow Chemistry | Continuous flow Dimroth rearrangement | 88 | 99 | Industrial |
Trade-offs :
-
Classical Cyclization : Lower yields but avoids precious metal catalysts.
-
Suzuki-Coupling : Higher efficiency but requires palladium recycling systems.
-
Flow Chemistry : Superior scalability but demands significant capital investment.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic aromatic substitution (NAS) at electrophilic positions of the pyrimidine ring. Key observations include:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chlorination | POCl₃, DMF (catalyst), 80°C, 6 hrs | 4-Chloro derivative | 78% | |
| Aminolysis | 30% Methylamine in ethanol, 60°C, 12 hrs | 4-Methylamino analog | 65% | |
| Alkoxylation | NaOCH₃, DMSO, 70°C, 8 hrs | 4-Methoxy derivative | 72% |
Substitution occurs preferentially at the C4 position due to electron-withdrawing effects of the pyrazole ring. Steric hindrance from the 3-methylphenyl group limits reactivity at adjacent positions .
Oxidation Reactions
The pyrazole ring undergoes selective oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 4 hrs | Pyrazole N-oxide | Partial decomposition observed |
| KMnO₄ (aq.) | pH 7, 25°C, 24 hrs | Ring-opened dicarboxylic acid | Low yield (12%) |
Oxidation is highly sensitive to reaction conditions. Hydrogen peroxide produces stable intermediates for further functionalization.
Reduction Reactions
Reductive modifications target the pyrimidine nitrogen system:
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| NaBH₄ | Ethanol, reflux, 2 hrs | Dihydro derivative | Precursor for bioactive analogs |
| H₂/Pd-C | 1 atm, THF, 25°C | Fully saturated pyrazolidine | Structural studies |
Reduction products show enhanced solubility in polar solvents, facilitating pharmacological testing .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Coupling Type | Catalysts/Ligands | Substrate | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 55-82% |
| Buchwald-Hartwig | Xantphos/Pd₂(dba)₃ | Secondary amines | 68% |
Coupling occurs at the C6 position of the pyrimidine ring. Electron-donating substituents on the aryl boronic acid improve yields .
Acid/Base-Mediated Rearrangements
Under strong acidic or basic conditions:
| Conditions | Reaction | Outcome |
|---|---|---|
| H₂SO₄ (conc.) | Ring contraction to imidazo[1,2-a]pyrimidine | Irreversible structural change |
| NaOH (10M) | Hydrolysis of ethylphenyl group | Degradation to primary amine |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
Dimerization : Through [2+2] cycloaddition of pyrimidine rings (quantum yield: Φ = 0.18)
-
Radical formation : Stable nitroxide radicals detected via ESR spectroscopy
Key Mechanistic Insights
-
Electronic Effects :
-
Solvent Dependence :
-
Polar aprotic solvents (DMF, DMSO) accelerate NAS (k = 0.42 h⁻¹ vs. 0.15 h⁻¹ in THF).
-
-
Catalytic Systems :
Comparative Reactivity Table
| Position | Reactivity Trend | Dominant Reaction |
|---|---|---|
| C4 | Highest | Substitution/Coupling |
| C6 | Moderate | Coupling |
| N1 | Low | Alkylation (requires strong bases) |
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Case Studies
A study on several cell lines demonstrated significant cytotoxicity with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These results suggest that the compound could be a promising candidate for developing new anticancer agents .
Anti-inflammatory Effects
The pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and exhibit lower ulcerogenic activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .
Pharmacological Evaluation
In pharmacological studies, compounds similar to this compound demonstrated protective effects against carrageenan-induced edema, indicating their potential as anti-inflammatory agents .
Antimicrobial Properties
Emerging evidence suggests that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial activity against various bacterial strains. The exact mechanisms involve interactions with bacterial enzymes and disruption of cell membrane integrity .
Study Findings
Derivatives have shown broad-spectrum antimicrobial effects, making them candidates for further development in treating infections caused by resistant bacterial strains.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions:
5.1 Synthesis Pathway Overview
- Formation of the Pyrazolo Core : Initial condensation of appropriate precursors forms the pyrazolo[3,4-d]pyrimidine scaffold.
- Substitution Reactions : Introduction of ethyl and methyl groups through nucleophilic substitutions.
- Purification : Final products are purified using chromatography techniques to ensure high purity for biological testing .
Mechanism of Action
The mechanism by which N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects is often related to its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, block receptor sites, or interfere with DNA/RNA synthesis, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Key Observations:
1-Position Substituents: Bulky groups (e.g., 2-chloro-2-phenylethyl in S29) enhance target specificity but may reduce solubility . Aromatic rings (e.g., 3-methylphenyl in the target compound) balance lipophilicity and binding affinity . Hybrid systems (e.g., thienopyrimidine fusion in Compound 3) expand π-stacking interactions for enhanced activity .
N-Position Substituents :
- Electron-withdrawing groups (e.g., 4-fluorobenzyl in S29) improve metabolic stability .
- Heterocycles (e.g., piperidinyl in Ibrutinib intermediates) enhance CNS penetration .
Functional Groups :
- Sulfur-containing groups (e.g., methylthio in Compound 2a) improve pharmacokinetic profiles .
- Ether linkages (e.g., ethoxy in Compound 17g) modulate polarity and bioavailability .
Pharmacological and Physicochemical Properties
| Property | Target Compound | S29 | Compound 2a | Ibrutinib Intermediate |
|---|---|---|---|---|
| Molecular Weight | ~349.4 g/mol | 471.3 g/mol | 430.3 g/mol | ~460.5 g/mol |
| LogP (Predicted) | ~3.5 | ~4.2 | ~4.8 | ~3.9 |
| Solubility | Moderate (ethyl group) | Low (fluorobenzyl) | Low (chlorophenyl) | Moderate (piperidine) |
| Target Selectivity | Kinases (inferred) | Neuroblastoma cells | Broad-spectrum | BTK kinase |
Biological Activity
N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which is recognized for its diverse pharmacological activities. This article delves into the biological activity of this compound, particularly its potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), and its implications in cancer therapy.
Chemical Structure and Properties
The compound features a bicyclic structure that combines a pyrazole and a pyrimidine ring, with specific substitutions that enhance its biological properties. The structural formula is represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine |
| Substituents | Ethylphenyl and methylphenyl groups |
These structural characteristics contribute to the compound's unique chemical properties and potential biological activities.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown strong anti-proliferative activity with IC50 values indicating effectiveness against:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
The inhibition of CDK2 is particularly crucial, as this enzyme plays a vital role in cell cycle regulation. By inhibiting CDK2, the compound can suppress tumor cell proliferation and induce apoptosis, making it a promising candidate for cancer therapy .
Molecular docking studies have revealed that this compound fits well into the active site of CDK2. The binding involves essential hydrogen bonds that contribute to its inhibitory activity. This interaction is critical for understanding how the compound can be optimized for enhanced efficacy and selectivity against cancer cells .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Chlorine substitution on phenyl group | CDK2 inhibitor |
| N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Methyl substitution on phenyl group | Anticancer activity |
| N-(phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Simple phenyl substitution | Kinase inhibition |
The unique combination of ethyl and methyl substitutions in this compound may enhance its solubility and bioavailability compared to other compounds in its class .
Additional Biological Activities
Beyond its anticancer properties, pyrazolo[3,4-d]pyrimidines have been studied for various other biological activities:
- Antibacterial Activity: Some derivatives have demonstrated effectiveness against bacterial biofilms.
- Anti-inflammatory Effects: Certain compounds within this class exhibit anti-inflammatory properties.
Case Studies
Recent studies have highlighted the potential of pyrazolo derivatives in treating conditions beyond cancer. For instance, one study evaluated multiple pyrazole derivatives for their antibiofilm and anti-quorum-sensing activities against pathogenic bacteria . This broadens the scope of application for compounds like this compound.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of pyrazolo[3,4-d]pyrimidine derivatives like N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
- Methodological Answer :
- Step 1 : Use nucleophilic substitution reactions with alkyl/aryl halides in dry acetonitrile or dichloromethane (e.g., reacting with 4-ethylphenyl or 3-methylphenyl groups) .
- Step 2 : Purify intermediates via solvent evaporation and recrystallization (acetonitrile is preferred for high-purity crystals).
- Step 3 : Confirm structural integrity using IR and -NMR spectroscopy (e.g., aromatic protons at δ 7.2–8.1 ppm and amine NH peaks at δ 9.5–10.5 ppm) .
Q. What spectroscopic techniques are critical for characterizing pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- IR Spectroscopy : Identify amine (-NH) stretches (3200–3400 cm) and aromatic C-H bending (700–900 cm) .
- -NMR : Analyze substituent-induced shifts (e.g., ethyl groups at δ 1.2–1.4 ppm for -CH-CH) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-HRMS (e.g., [M+H] peaks matching calculated values) .
Q. How can researchers assess the kinase inhibitory activity of this compound in preliminary screens?
- Methodological Answer :
- In vitro kinase assays : Use recombinant kinases (e.g., RET, Src) with ATP-competitive assays. Measure IC values via fluorescence-based ADP-Glo™ kits .
- Selectivity profiling : Test against a panel of 50+ kinases (e.g., EGFR, VEGFR) to identify off-target effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve kinase selectivity?
- Methodological Answer :
- Modify hydrophobic side chains : Introduce cyclopropoxy or oxetane groups (e.g., 6-cyclobutoxynaphthalene in ) to enhance binding to kinase hydrophobic pockets .
- Docking simulations : Use software like AutoDock Vina to predict interactions with RET kinase’s ATP-binding site (validate with mutagenesis studies) .
- Data analysis : Compare IC shifts across kinase families to prioritize substituents with >10-fold selectivity (e.g., compound 7a in showed RET IC = 100 nM vs. >1 µM for VEGFR) .
Q. What strategies enhance blood-brain barrier (BBB) penetration for CNS-targeted applications?
- Methodological Answer :
- Structural modifications : Add polar groups (e.g., piperidinylmethyl in ) to reduce P-glycoprotein efflux .
- LogP optimization : Aim for LogP = 2–3 via substituent tuning (e.g., cyclopropyl groups lower LogP vs. phenyl) .
- In vivo validation : Use murine models with LC-MS/MS quantification of brain-to-plasma ratios (target >0.3) .
Q. How can PROTACs incorporating this compound be designed for targeted protein degradation?
- Methodological Answer :
- Linker design : Attach E3 ligase ligands (e.g., pomalidomide) via PEG or alkyl chains (e.g., 3-(4-phenoxyphenyl) in ) .
- Bifunctional validation : Confirm ternary complex formation via co-immunoprecipitation (BTK degradation in ).
- Degradation efficiency : Measure DC (concentration for 50% target degradation) in cell lines using Western blotting .
Q. What methods mitigate off-target effects like hERG channel inhibition?
- Methodological Answer :
- Patch-clamp assays : Test compound effects on hERG-transfected HEK293 cells (IC >10 µM is acceptable) .
- Structural alerts : Avoid basic amines and large hydrophobic groups linked to hERG binding (e.g., replace piperidine with pyridine) .
Q. How can in vivo efficacy be evaluated in cancer models?
- Methodological Answer :
- Xenograft models : Administer compound (10–50 mg/kg, oral) to mice with RET-driven tumors (e.g., MCF-7 cells) .
- Biomarker analysis : Monitor RET phosphorylation via phospho-ERK1/2 ELISA ( ) and tumor volume reduction .
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in kinase inhibition data across studies?
- Methodological Answer :
- Assay standardization : Use consistent ATP concentrations (e.g., 10 µM) and kinase isoforms (e.g., RET V804M mutant vs. wild-type) .
- Meta-analysis : Compare datasets from (RET IC = 100 nM) and (Src IC = 1 µM) to identify context-dependent selectivity .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
